4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of science and industry due to their unique chemical properties .
Preparation Methods
The synthesis of 4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves several steps. One common method is the halogen dance reaction, which is used to prepare iodothiophenes from dihalo-substituted thiophenes . Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes . Industrial production methods often utilize reagents such as NCS (N-chlorosuccinimide), NIS (N-iodosuccinimide), or bromine (Br2) for halogenation .
Chemical Reactions Analysis
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl2, Br2) and nucleophiles (OH-, NH2-).
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, which alter its structure and function .
Comparison with Similar Compounds
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
- 4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid
- Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
- 2-Bromo-5-(difluoromethyl)pyridine
These compounds share similar chemical structures and properties but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C6H3BrF2O2S |
---|---|
Molecular Weight |
257.05 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF2O2S/c7-2-1-3(6(10)11)12-4(2)5(8)9/h1,5H,(H,10,11) |
InChI Key |
HEFGWWUUQPNKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.